molecular formula C9H6ClF3N2O3 B1449511 N-[2-chloro-6-nitro-4-(trifluoromethyl)phenyl]acetamide CAS No. 2251053-03-7

N-[2-chloro-6-nitro-4-(trifluoromethyl)phenyl]acetamide

Cat. No.: B1449511
CAS No.: 2251053-03-7
M. Wt: 282.6 g/mol
InChI Key: WVJJGJQWVCPIDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-chloro-6-nitro-4-(trifluoromethyl)phenyl]acetamide is an organic compound characterized by the presence of a trifluoromethyl group, a nitro group, and a chloro group attached to a benzene ring, along with an acetamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-chloro-6-nitro-4-(trifluoromethyl)phenyl]acetamide typically involves the nitration of 2-chloro-4-(trifluoromethyl)aniline followed by acetylation. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group at the ortho position relative to the chloro group. The resulting 2-chloro-6-nitro-4-(trifluoromethyl)aniline is then acetylated using acetic anhydride in the presence of a base such as pyridine to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-chloro-6-nitro-4-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Hydrolysis: The acetamide group can be hydrolyzed to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas and palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Reduction: 2-chloro-6-amino-4-(trifluoromethyl)phenylacetamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 2-chloro-6-nitro-4-(trifluoromethyl)benzoic acid and acetamide.

Scientific Research Applications

N-[2-chloro-6-nitro-4-(trifluoromethyl)phenyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-[2-chloro-6-nitro-4-(trifluoromethyl)phenyl]acetamide depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

    2-chloro-6-nitro-4-(trifluoromethyl)aniline: Similar structure but lacks the acetamide group.

    4-chloro-2-nitro-6-(trifluoromethyl)phenol: Similar structure with a hydroxyl group instead of an acetamide group.

Uniqueness

N-[2-chloro-6-nitro-4-(trifluoromethyl)phenyl]acetamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances its stability and lipophilicity, while the nitro and chloro groups provide sites for further chemical modification .

Properties

IUPAC Name

N-[2-chloro-6-nitro-4-(trifluoromethyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClF3N2O3/c1-4(16)14-8-6(10)2-5(9(11,12)13)3-7(8)15(17)18/h2-3H,1H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVJJGJQWVCPIDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1Cl)C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClF3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-chloro-6-nitro-4-(trifluoromethyl)phenyl]acetamide
Reactant of Route 2
Reactant of Route 2
N-[2-chloro-6-nitro-4-(trifluoromethyl)phenyl]acetamide
Reactant of Route 3
Reactant of Route 3
N-[2-chloro-6-nitro-4-(trifluoromethyl)phenyl]acetamide
Reactant of Route 4
Reactant of Route 4
N-[2-chloro-6-nitro-4-(trifluoromethyl)phenyl]acetamide
Reactant of Route 5
Reactant of Route 5
N-[2-chloro-6-nitro-4-(trifluoromethyl)phenyl]acetamide
Reactant of Route 6
Reactant of Route 6
N-[2-chloro-6-nitro-4-(trifluoromethyl)phenyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.